5-(2-Pyrimidinyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(Pyrimidin-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that contains both pyrimidine and oxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrimidin-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a Diels–Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation, can yield the desired carboxylic acid intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrimidin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(Pyrimidin-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 5-(pyrimidin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. For example, pyrimidine-based compounds are known to interact with DNA and RNA, affecting processes such as replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and oxazole derivatives, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine moiety and exhibit similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds contain a similar heterocyclic structure and are studied for their medicinal properties.
Uniqueness
5-(Pyrimidin-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to its specific combination of pyrimidine and oxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H5N3O3 |
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Molecular Weight |
191.14 g/mol |
IUPAC Name |
5-pyrimidin-2-yl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-8(13)5-4-6(14-11-5)7-9-2-1-3-10-7/h1-4H,(H,12,13) |
InChI Key |
AJQFKXLSPFFMDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
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